molecular formula C9H12N2O B063232 1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone CAS No. 165117-99-7

1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B063232
CAS No.: 165117-99-7
M. Wt: 164.2 g/mol
InChI Key: CUPRXFMPBWKIGT-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system.

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves several key steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine derivatives . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include ammonium acetate, cesium carbonate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways involved can vary widely among different derivatives.

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine derivatives can be compared to other nitrogen-containing heterocycles such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. While these compounds share some structural similarities, pyrrolo[1,2-a]pyrazine derivatives often exhibit unique biological activities, such as selective kinase inhibition and potent antimicrobial properties . Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of pyrrolo[1,2-a]pyrazine derivatives, making them valuable in various research and industrial applications.

Properties

CAS No.

165117-99-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3

InChI Key

CUPRXFMPBWKIGT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN2C=CC=C2C1

Canonical SMILES

CC(=O)N1CCN2C=CC=C2C1

Synonyms

Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI)

Origin of Product

United States

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